molecular formula C8H5F3N2S B2502415 {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile CAS No. 68672-37-7

{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile

Cat. No. B2502415
CAS RN: 68672-37-7
M. Wt: 218.2
InChI Key: AVAVGEJYYHSTIT-UHFFFAOYSA-N
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Description

“{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile” is a chemical compound with the CAS number 68672-37-7 . It has a molecular weight of 218.20 and a molecular formula of C8H5F3N2S .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an aromatic ring (phenyl group) with an amino group (NH2) and a trifluoromethyl group (CF3) attached. Additionally, it has a sulfanyl group (SH) and a formonitrile group (HCN) attached .

Scientific Research Applications

Synthesis and Material Applications

Synthesis and Antimicrobial Activities Compounds including 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol were synthesized and exhibited significant antibacterial and antifungal activities. This suggests the potential of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile and related compounds in antimicrobial applications (Hussain, Sharma, & Amir, 2008).

Structural Variations and Applications in Material Sciences The structural factors of phthalonitriles, including those similar to this compound, were investigated in terms of their crystallographic properties and applications in material-related applications, emphasizing the impact of structural variations on their physical properties (Önal et al., 2018).

Crystal Structure Analysis The crystal structure of molecules related to this compound was determined, providing insights into their molecular interactions and potential implications for material sciences and pharmaceutical applications (Ustabaş et al., 2018).

Polyfunctional Substitution and Biological Potential

Utility in Polyfunctional Substitution The compound was investigated for its utility in developing routes to polyfunctionally substituted derivatives with expected wide biological and physiological potential, indicating its versatility in chemical synthesis (Hassanien, Abdel Hafiz, & Elnagdi, 1999).

Antimicrobial Evaluation of Novel Derivatives Studies aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to this compound, demonstrated the potential of these compounds as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Applications in Kinetic Studies and Quantum Chemistry

Quantifying Reaction Rates with Wine Relevant Nucleophiles A study focused on quantifying reaction rates of quinones with wine-relevant nucleophiles, providing insights into oxidative mechanisms and the protective effect of certain compounds, potentially relevant to molecules similar to this compound (Nikolantonaki & Waterhouse, 2012).

Investigating Tautomeric Behavior in Bioorganics and Medicinal Chemistry The tautomeric behavior of sulfonamide derivatives was investigated, highlighting the significance of molecular conformation in pharmaceutical and biological activities. Such investigations are relevant to understanding the properties and potential applications of this compound-related compounds (Erturk et al., 2016).

properties

IUPAC Name

[4-amino-3-(trifluoromethyl)phenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(14-4-12)1-2-7(6)13/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAVGEJYYHSTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold (0°-5° C.) stirred solution of 2-aminobenzotrifluoride (6.44 g., 0.04 mole) and sodium thiocyanate (9.72 g., 0.12 mole) in methanol (100 ml) is added dropwise a solution of bromine (6.6 g., 0.42 mole) in methanol (25 ml) saturated with sodium bromide. The solution is stirred for 20 minutes following the addition of bromine and then poured into water (750 ml) and neutralized with sodium carbonate. The resulting oil is taken up in methylene chloride and dried. Removal of the drying agent and solvent gives 4-thiocyano-2-trifluoromethylaniline as an oil that solidifies on standing (8.4 g., 96 percent yield). A purified sample has a melting point of 52°-55° C. and the following analysis:
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step Two
Quantity
9.72 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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